molecular formula C21H17F3N4O4 B11238944 N-(4-methoxyphenyl)-6-oxo-1-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide

N-(4-methoxyphenyl)-6-oxo-1-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B11238944
M. Wt: 446.4 g/mol
InChI Key: SJBUKDWTGJLFIF-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-6-oxo-1-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various fields of science and industry. This compound features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms, and is substituted with various functional groups, including methoxyphenyl, trifluoromethylphenyl, and carbamoylmethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-6-oxo-1-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or dicarboxylic acids under acidic or basic conditions.

    Introduction of Substituents: The methoxyphenyl and trifluoromethylphenyl groups can be introduced through nucleophilic aromatic substitution reactions, using appropriate halogenated precursors and nucleophiles.

    Carbamoylation: The carbamoylmethyl group can be introduced through the reaction of the pyridazine intermediate with isocyanates or carbamoyl chlorides under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow reactors to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-6-oxo-1-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated precursors, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-methoxyphenyl)-6-oxo-1-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, receptor binding, and other biological processes.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, with specific properties.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-6-oxo-1-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxyphenyl)-6-oxo-1-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide is unique due to the presence of the trifluoromethylphenyl group, which can impart distinct chemical and biological properties, such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C21H17F3N4O4

Molecular Weight

446.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-6-oxo-1-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]pyridazine-3-carboxamide

InChI

InChI=1S/C21H17F3N4O4/c1-32-16-8-6-15(7-9-16)26-20(31)17-10-11-19(30)28(27-17)12-18(29)25-14-4-2-13(3-5-14)21(22,23)24/h2-11H,12H2,1H3,(H,25,29)(H,26,31)

InChI Key

SJBUKDWTGJLFIF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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